molecular formula C18H18N4O3 B2617287 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide CAS No. 539806-62-7

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

Cat. No. B2617287
M. Wt: 338.367
InChI Key: NDPGYEJSIRGDBL-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as DBIMDH, is a chemical compound that has been the subject of scientific research due to its potential use in various applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and subsequent reaction with acetic anhydride and acetic acid to form the final product.

Starting Materials
2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide, 2,5-dimethoxybenzaldehyde, acetic acid, acetic anhydride

Reaction
Step 1: Condensation of 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide with 2,5-dimethoxybenzaldehyde in the presence of acetic acid to form (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide intermediate., Step 2: Reaction of the intermediate with acetic anhydride and acetic acid to form the final product, (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide.

Mechanism Of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and replication. For example, (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which play a role in regulating gene expression.

Biochemical And Physiological Effects

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the formation of new blood vessels) in tumors, and modulating the immune system. Additionally, (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its relatively simple and straightforward synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that the mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, which makes it difficult to design experiments to fully elucidate its effects and potential therapeutic applications.

Future Directions

There are several future directions for research on (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, including further studies on its mechanism of action, optimization of its chemical structure to improve its efficacy and selectivity, and development of novel drug delivery systems to enhance its bioavailability and target specific tissues or cells. Additionally, further studies are needed to evaluate the safety and efficacy of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in animal models and clinical trials, with the ultimate goal of developing it into a clinically useful therapeutic agent.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied for its potential use in various scientific research applications, including as an anticancer agent, antiviral agent, and antifungal agent. In particular, (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as well as inhibiting the replication of certain viruses and fungi.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-7-8-16(25-2)12(9-13)11-19-22-18(23)10-17-20-14-5-3-4-6-15(14)21-17/h3-9,11H,10H2,1-2H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGYEJSIRGDBL-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

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